N-(2,5-difluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Description
This compound is a structurally complex molecule featuring a pyridinone core substituted with methyl groups at positions 4 and 6, a 1,2,4-oxadiazol-5-yl moiety linked to a 4-fluorophenyl group, and an acetamide side chain terminating in a 2,5-difluorophenyl ring. Such a design integrates fluorinated aromatic systems and heterocyclic motifs commonly associated with enhanced metabolic stability and target binding affinity in medicinal chemistry .
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O3/c1-12-9-13(2)30(11-19(31)27-18-10-16(25)7-8-17(18)26)23(32)20(12)22-28-21(29-33-22)14-3-5-15(24)6-4-14/h3-10H,11H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNNVAIQADXKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=CC(=C2)F)F)C3=NC(=NO3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, we analyze structurally and functionally related molecules from the provided evidence and broader literature. Key comparisons include:
Structural Analogues with Fluorinated Acetamide Motifs
Example 1 : N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam)
- Use : Herbicide .
- Comparison: Both compounds feature difluorophenyl groups, but the target compound replaces the triazolopyrimidine sulfonamide in flumetsulam with a pyridinone-oxadiazole-acetamide system. Fluorine atoms in both molecules enhance lipophilicity and resistance to oxidative metabolism .
Example 2 : N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl)
- Use : Fungicide .
- Comparison: Oxadixyl shares an acetamide backbone but incorporates an oxazolidinone ring instead of the pyridinone-oxadiazole system. The absence of fluorine in oxadixyl reduces its electronegativity and may limit blood-brain barrier penetration compared to the fluorinated target compound .
Pharmacopeial Amide Derivatives
The compounds listed in (e.g., (R)- and (S)-enantiomers of complex amides) highlight stereochemical and functional group diversity in pharmaceutical amides. While structurally distinct, these molecules underscore the importance of:
- Amide bond orientation : Affects target binding (e.g., protease inhibition).
- Fluorine placement : In the target compound, 2,5-difluorophenyl vs. 4-fluorophenyl positioning may optimize π-π stacking or hydrogen bonding in binding pockets .
Research Findings and Implications
- Biological Activity: While direct data on the target compound is absent, its oxadiazole and pyridinone motifs are associated with kinase inhibition (e.g., JAK/STAT pathways) and antimicrobial activity in literature.
- Agrochemical vs. Pharmaceutical Design : Unlike flumetsulam and oxadixyl, the target compound’s complexity suggests prioritization of target selectivity over broad-spectrum activity, aligning with pharmaceutical trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
